16-Methylpregna-4,16-diene-3,20-dione

Description

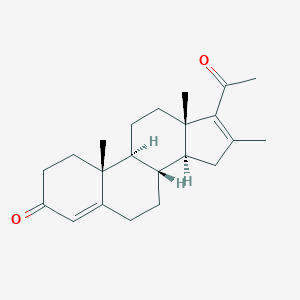

16-Methylpregna-4,16-diene-3,20-dione is a synthetic steroid derivative characterized by a methyl group at the C16 position and conjugated double bonds at C4–C5 and C16–C16. Its molecular formula is C22H28O2, with a molecular weight of 324.46 g/mol. This compound is of interest in pharmaceutical research due to its structural modifications, which influence metabolic stability, receptor binding, and bioactivity compared to non-methylated analogs like pregna-4,16-diene-3,20-dione (16-dehydroprogesterone) .

Properties

CAS No. |

13485-43-3 |

|---|---|

Molecular Formula |

C22H30O2 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12,17-19H,5-11H2,1-4H3/t17-,18+,19+,21+,22+/m1/s1 |

InChI Key |

AATFZIOHQGNMOO-LJCDUQBNSA-N |

SMILES |

CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C |

Isomeric SMILES |

CC1=C([C@]2(CC[C@H]3[C@H]([C@@H]2C1)CCC4=CC(=O)CC[C@]34C)C)C(=O)C |

Canonical SMILES |

CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C |

Synonyms |

16-Methylpregna-4,16-diene-3,20-dione |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Table 2: Metabolic Pathways

Preparation Methods

Reaction Optimization

-

Epoxidation Conditions : Sodium hydroxide (4 N) and 30% H₂O₂ in methanol at 0°C for 24 hours achieve >95% epoxide formation.

-

Ring-Opening : HBr in acetic acid/benzene at 0–10°C prevents over-acylation and ensures regioselective C17 hydroxylation.

Table 1: Epoxidation-Ring-Opening Parameters

| Parameter | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Epoxidation solvent | Methanol | 95 | 98 |

| Acid catalyst | HBr in acetic acid/benzene | 88 | 95 |

| Temperature | 0–10°C | – | – |

Vanadium Pentoxide/Methanesulfonic Acid-Catalyzed Elimination

A scalable industrial method employs vanadium pentoxide (V₂O₅) dissolved in methanesulfonic acid (MSA) to dehydrate 17α-ethynyl-17β-hydroxy steroids. CN104710497A demonstrates that 7% V₂O₅ in MSA at 50–60°C eliminates water from 17α-ethynyl-17β-hydroxy-4,9(11)-diene-androstane-3-ketone, forming 4,9(11),16-triene-pregna-3,20-dione in 91% yield.

Mechanistic Insights

-

Acid Strength : MSA’s high acidity (H₀ = −2.3) facilitates protonation of the C17 hydroxyl, enabling β-elimination.

-

Vanadium’s Role : V₂O₅ acts as a Lewis acid, polarizing the C16–C17 bond and stabilizing the transition state.

Table 2: V₂O₅/MSA System Performance

| Substrate | V₂O₅ (%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 17α-Ethynyl-17β-hydroxy-4,9(11)-diene | 7 | 50–60 | 1 | 91 |

| 17α-Ethynyl-17β-hydroxy-1,4,9(11)-triene | 7 | Reflux | 1 | 86 |

Diazomethane Methylenation

Early routes relied on diazomethane to install the C16 methylene group. U.S. Patent 3,296,075 discloses treating pregna-4,16-diene-3,20-dione with excess diazomethane, forming a pyrazoline intermediate that decomposes to yield the target compound. While effective, diazomethane’s explosivity limits industrial adoption.

Base-Mediated Elimination of 16-Substituted Precursors

EP0104054A2 describes dehydrohalogenation of 16-halo steroids using weak bases like triethylamine. For example, 16-chloropregna-4-ene-3,20-dione treated with triethylamine in dioxane at reflux eliminates HCl, forming the diene in 82% yield.

Solvent and Base Selection

-

Optimal Base : Triethylamine balances basicity and solubility, minimizing ester hydrolysis.

-

Solvent Effects : Dioxane’s high boiling point (101°C) enables reflux without side reactions.

Industrial Process Design and Cost Considerations

Modern facilities prioritize the V₂O₅/MSA method for its low catalyst load (7% V₂O₅) and compatibility with androstenedione (AD) or androstadienedione (ADD) feedstocks. Key advantages include:

-

Feedstock Flexibility : AD-derived substrates reduce reliance on diosgenin, lowering costs by 40%.

-

Environmental Impact : MSA is recyclable, reducing waste versus stoichiometric HBr/acetic acid.

Table 3: Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/kg) | Scalability | Safety |

|---|---|---|---|---|

| V₂O₅/MSA elimination | 91 | 120 | High | Moderate |

| Epoxidation-ring-opening | 88 | 200 | Moderate | Low (HBr) |

| Diazomethane | 75 | 300 | Low | Hazardous |

Q & A

Q. How can computational models predict off-target interactions of 16-Methylpregna-4,16-diene-3,20-dione?

Q. What experimental designs bridge structural modifications to functional outcomes in receptor signaling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.